methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate
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Overview
Description
Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate is an organic compound with a complex structure that includes a tetrazole ring, a methoxyphenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from an appropriate nitrile precursor using sodium azide in the presence of a catalyst. The methoxyphenyl group is then introduced through a substitution reaction, followed by the formation of the carbamate moiety via a reaction with methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a catalyst for azide substitution.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, amines, and carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl N-(4-methoxyphenyl)carbamate: Similar structure but lacks the tetrazole ring.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness
Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate is unique due to the combination of the tetrazole ring and the methoxyphenyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-18-9-5-3-8(4-6-9)16-10(13-14-15-16)7-12-11(17)19-2/h3-6H,7H2,1-2H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOWVKCCFFFLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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